

cimifugin different disease model efficacy comparison

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Compound Focus: Cimifugin

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Cimifugin Efficacy Across Disease Models

The table below summarizes the experimental efficacy of **cimifugin** in different preclinical models, highlighting key findings, mechanisms, and experimental data.

Disease Model	Key Findings on Efficacy	Proposed Mechanism of Action	Experimental Data / Dosage	Citation
Ulcerative Colitis (UC)-Related Lung Injury	Ameliorated colon and lung injury, restored epithelial barrier integrity, suppressed inflammation.	Inhibited JAK1/STAT1 pathway; suppressed M1 macrophage polarization; improved gut microbiota homeostasis.	Mouse model (DSS-induced): Cimifugin at 12.5, 25, 50 mg/kg. Dosing restored body weight, reduced Disease Activity Index (DAI), and preserved colon length. [1]	[1]

Disease Model	Key Findings on Efficacy	Proposed Mechanism of Action	Experimental Data / Dosage	Citation
Gastric Cancer (GC)	Inhibited cell proliferation, migration, and invasion.	Targeted metabolic reprogramming (e.g., folate biosynthesis, glutathione metabolism); bound to core targets AKR1C2, MAOB, PDE2A.	<i>In vitro</i> (MKN28 cells): Dose-dependent inhibition of proliferation; IC50 ~640 µM (72h treatment). [2]	[2]
Obesity-Related Insulin Resistance (IR)	Inhibited adipogenesis (fat cell formation) and attenuated TNF-α-induced insulin resistance and inflammation.	Downregulated pro-inflammatory cytokines; inhibited NF-κB (reduced p-P65) and MAPK signaling pathways.	<i>In vitro</i> (3T3-L1 adipocytes): Cimifugin at 25, 50, 100 mg/L. Reduced lipid accumulation and TG content; restored expression of adiponectin, GLUT-4, IRS-1. [3]	[3]
Sepsis-Associated Neuroinflammation	Attenuated LPS-induced inflammatory response, oxidative stress, and mitochondrial dysfunction in microglial cells.	Activated the SIRT1/Nrf2 pathway, exerting antioxidant and anti-inflammatory effects.	<i>In vitro</i> (BV-2 microglial cells): Cimifugin at 25, 50, 100 mg/L. Improved cell viability; reduced levels of IL-1β, IL-6, TNF-α; decreased ROS. [4]	[4]

Detailed Experimental Protocols

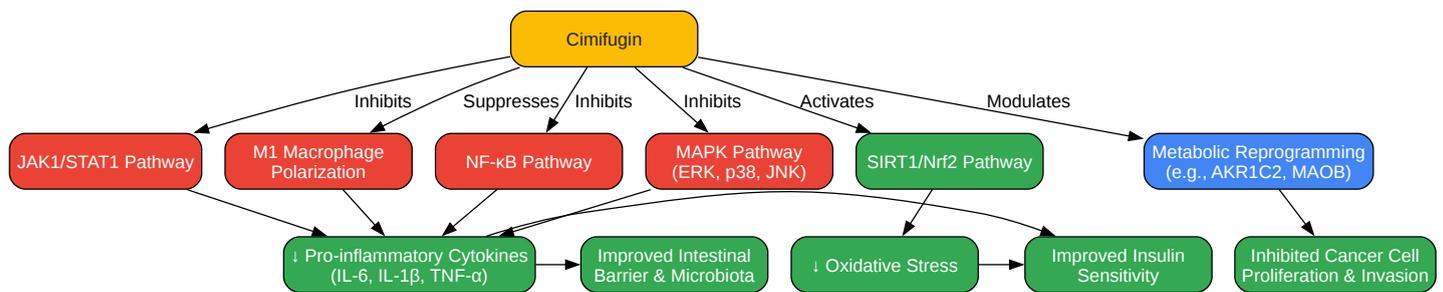
For researchers seeking to replicate or design related studies, here is a detailed breakdown of the key experimental methodologies from the cited literature.

- **Protocol 1: In Vivo Mouse Model of Ulcerative Colitis [1]**

- **Model Induction:** UC was induced in male C57BL/6J mice (6-8 weeks old) by administering **3% Dextran Sulfate Sodium (DSS)** in drinking water for 7 consecutive days.
- **Drug Administration:** **Cimifugin** (12.5, 25, 50 mg/kg) or the positive control mesalazine (500 mg/kg) was administered intragastrically at the same time as DSS exposure.
- **Efficacy Assessment:**
 - **Disease Activity Index (DAI):** Scored daily based on weight loss, stool consistency, and fecal blood.
 - **Histological Analysis:** Colon and lung tissues were fixed, embedded, sectioned, and stained with **H&E** for pathological scoring.
 - **Mechanistic Analysis:** Protein expression was analyzed by **Western blot** (JAK1, p-JAK1, STAT1, p-STAT1, iNOS). Gut microbiota was analyzed via **16S rRNA sequencing** of fecal samples.
- **Protocol 2: In Vitro Anti-Cancer Activity Assays [2]**
 - **Cell Culture:** Human gastric cancer cells **MKN28** were cultured in RPMI-1640 medium supplemented with 10% FBS.
 - **Proliferation Assay:**
 - **CCK-8 Assay:** Cells were treated with **cimifugin** (0-1280 μ M) for 24 and 72 hours. Then, **10 μ L of CCK-8 reagent** was added to each well, incubated for 2 hours, and absorbance was measured at **450 nm**.
 - **EdU Assay:** DNA synthesis and cell proliferation were measured using an **EdU flow cytometry assay**.
 - **Migration & Invasion Assay:** Functional responses of cells after **cimifugin** treatment were assessed using standardized migration and invasion assays in 24-well plates.
- **Protocol 3: In Vitro Model of Insulin Resistance and Inflammation [3]**
 - **Adipocyte Differentiation:** 3T3-L1 preadipocytes were differentiated into adipocytes using **MDI induction medium** (0.5 mM IBMX, 1 μ M dexamethasone, 1 μ g/mL insulin).
 - **Drug Treatment and Induction:** Differentiated adipocytes were pretreated with **cimifugin** (25, 50, 100 mg/L) for 1 hour, then exposed to **5 ng/mL TNF- α** for 24 hours to induce insulin resistance and inflammation.
 - **Analysis:**
 - **Lipid Accumulation:** Assessed by **Oil Red O staining** and intracellular **triglyceride (TG) content** measurement.
 - **Gene/Protein Expression:** mRNA levels of **adiponectin, GLUT-4, and IRS-1** were measured by **qRT-PCR**. Protein levels and phosphorylation (e.g., p-P65, p-ERK, p-p38, p-JNK) were analyzed by **Western blot**.
 - **Inflammatory Cytokines:** Levels of **IL-6, IL-1 β , and MCP-1** in the culture supernatant were quantified using **ELISA**.

Key Signaling Pathways and Mechanisms

The therapeutic effects of **cimifugin** are mediated through the modulation of several key signaling pathways, as illustrated below.



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This diagram illustrates the multi-target and pathway-driven therapeutic logic of **cimifugin**, showing how it simultaneously regulates inflammation, oxidative stress, and cellular metabolism.

Conclusion and Research Implications

In summary, current evidence strongly supports **cimifugin** as a promising multi-target therapeutic candidate. Its efficacy across distinct disease models hinges on shared core mechanisms—**anti-inflammation**, **antioxidant activity**, and **metabolic regulation**—while also exhibiting context-specific actions.

- **For inflammatory and autoimmune disease research** (e.g., IBD, sepsis), the inhibition of the **JAK1/STAT1/NF-κB axis** and modulation of macrophage polarization are key mechanistic highlights [1] [4].
- **For metabolic disease research**, its ability to improve insulin signaling and inhibit adipogenesis presents a compelling profile [3].
- **For oncology research**, its anti-proliferative and anti-invasive effects, linked to unique metabolic targets, offer a new direction for natural product-based therapy [2].

Future research should prioritize **ADME (Absorption, Distribution, Metabolism, and Excretion) studies, in-depth toxicological profiling**, and validation in more complex preclinical models to translate these promising findings into practical drug development.

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